![molecular formula C22H18F3NO4S B3025825 (3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid](/img/structure/B3025825.png)
(3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid
Vue d'ensemble
Description
- ZLY032 est un nouveau composé qui agit à la fois comme un agoniste du récepteur 1 des acides gras libres (FFA1) et un agoniste du récepteur activé par les proliférateurs de peroxysomes δ (PPARδ).
- FFA1 et PPARδ sont considérés comme des cibles antidiabétiques en raison de leurs rôles dans l'amélioration de la sécrétion et de la résistance à l'insuline.
- ZLY032 a été étudié pour ses effets sur le métabolisme glucidolipidique et la fibrose hépatique .
Mécanisme D'action
Target of Action
ZLY032 is a dual agonist of the Free Fatty Acid Receptor 1 (FFA1/GPR40) and the Peroxisome Proliferator-Activated Receptor δ (PPARδ) . These receptors are considered anti-diabetic targets due to their role in improving insulin secretion and resistance .
Mode of Action
As a dual agonist, ZLY032 interacts with both FFA1/GPR40 and PPARδ. It selectively binds to these receptors, triggering a series of biochemical reactions that lead to improved insulin secretion and resistance .
Biochemical Pathways
ZLY032 affects several biochemical pathways. Primarily, it regulates triglyceride metabolism, fatty acid β-oxidation, lipid synthesis, inflammation, oxidative stress, and mitochondrial function . These pathways are crucial for maintaining metabolic homeostasis and preventing the development of metabolic disorders.
Result of Action
Long-term treatment with ZLY032 has shown significant improvement in glucolipid metabolism and alleviation of fatty liver in animal models . It has also demonstrated advantages in lipid metabolism, insulin sensitivity, and pancreatic β-cell function . Moreover, ZLY032 has been observed to prevent liver fibrosis by reducing the expressions of genes involved in inflammation and fibrosis development .
Analyse Biochimique
Biochemical Properties
ZLY032 interacts with FFAR1/GPR40 and PPARδ, acting as an agonist for both . It is selective for FFAR1 and PPARδ over PPARα and PPARγ . The interaction of ZLY032 with these receptors plays a crucial role in its biochemical activity.
Cellular Effects
ZLY032 influences cell function by improving glucolipid metabolism and alleviating fatty liver . It impacts cell signaling pathways, gene expression, and cellular metabolism, mainly by regulating triglyceride metabolism, fatty acid β-oxidation, lipid synthesis, inflammation, oxidative stress, and mitochondrial function .
Molecular Mechanism
At the molecular level, ZLY032 exerts its effects through binding interactions with FFAR1/GPR40 and PPARδ . It activates these receptors, leading to changes in gene expression and enzyme activity that ultimately result in improved glucolipid metabolism and reduced fatty liver .
Temporal Effects in Laboratory Settings
In laboratory settings, ZLY032 has shown long-term effects on cellular function. After long-term treatment, it significantly improved glucolipid metabolism and alleviated fatty liver in ob/ob mice and methionine choline-deficient diet-fed db/db mice .
Dosage Effects in Animal Models
The effects of ZLY032 vary with different dosages in animal models. At a dose of 40 mg/kg, twice per day, it reduces blood glucose levels in an oral glucose tolerance test and decreases plasma total cholesterol and triglyceride levels in the ob/ob mouse model of metabolic disease .
Metabolic Pathways
ZLY032 is involved in the metabolic pathways of triglyceride metabolism, fatty acid β-oxidation, and lipid synthesis . It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels .
Méthodes De Préparation
- Malheureusement, les voies de synthèse et les conditions de réaction spécifiques pour ZLY032 ne sont pas facilement disponibles dans la littérature.
- Les méthodes de production industrielle restent également non divulguées.
Analyse Des Réactions Chimiques
- ZLY032 subit probablement diverses réactions, notamment l'oxydation, la réduction et la substitution.
- Les réactifs et les conditions courants utilisés dans ces réactions ne sont pas explicitement documentés.
- Les principaux produits formés à partir de ces réactions ne sont pas non plus bien documentés.
Applications de la recherche scientifique
- Les applications de ZLY032 couvrent plusieurs domaines :
Chimie: Utilisation potentielle comme composé outil pour étudier les interactions FFA1 et PPARδ.
Biologie: Investigation de son impact sur le métabolisme lipidique, l'inflammation et le stress oxydatif.
Médecine: Exploration de ses effets sur la sensibilité à l'insuline, la fonction des cellules β pancréatiques et le foie gras.
Industrie: Développement possible comme agent thérapeutique pour les troubles métaboliques.
Mécanisme d'action
- Le mécanisme de ZLY032 implique une double activation de FFA1 et PPARδ.
- Les cibles moléculaires comprennent FFA1 (récepteur 1 des acides gras libres) et PPARδ (récepteur activé par les proliférateurs de peroxysomes δ).
- Les voies affectées comprennent probablement le métabolisme des triglycérides, la β-oxydation des acides gras et la fonction mitochondriale.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
-
Anticancer Activity
- Preliminary studies suggest that (3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid exhibits cytotoxic effects against various cancer cell lines. It appears to inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
-
Anti-inflammatory Properties
- The compound has shown promise in reducing inflammation in preclinical models. Its thiazole derivative may modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.
-
Neuroprotective Effects
- Research indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may mitigate oxidative stress and apoptosis in neuronal cells.
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Cytotoxicity against cancer cell lines | |
Anti-inflammatory | Reduced inflammation in animal models | |
Neuroprotective | Protection against oxidative stress |
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cells. The results demonstrated significant inhibition of cell growth and induction of apoptosis through the activation of caspase pathways. This suggests potential for further development as an anticancer therapeutic agent.
Case Study 2: Inflammation Model
In a mouse model of arthritis, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. Histological analysis revealed reduced synovial inflammation and joint damage, indicating its potential utility in treating inflammatory diseases.
Case Study 3: Neuroprotection
Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound in models of Alzheimer's disease. The compound was shown to reduce amyloid-beta toxicity and improve cognitive function in treated animals.
Comparaison Avec Des Composés Similaires
- ZLY032 se distingue par son activité agoniste double, ciblant à la fois FFA1 et PPARδ.
- Les composés similaires ne sont pas explicitement répertoriés, mais l'unicité de ZLY032 réside dans son action combinée sur ces deux récepteurs.
Activité Biologique
(3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and cytotoxicity, supported by data tables and relevant case studies.
Chemical Structure
The compound can be characterized by its unique molecular structure, which includes a benzofuranacetic acid core modified with various functional groups. The presence of trifluoromethyl and thiazole moieties is particularly noteworthy due to their implications in enhancing biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. The following table summarizes its antimicrobial activity based on minimum inhibitory concentration (MIC) values against key pathogens:
Pathogen | MIC (µg/ml) | Activity Type |
---|---|---|
Staphylococcus aureus | 12.9 | Bactericidal |
Methicillin-resistant S. aureus | 25.9 | Bactericidal |
Enterococcus faecalis | No significant activity | - |
The compound exhibited potent bactericidal effects against both Staphylococcus aureus and its methicillin-resistant variant, with MIC values indicating effective inhibition of bacterial growth. Notably, the bactericidal activity was confirmed through time-kill assays, demonstrating a rapid reduction in viable cell counts over time .
Anti-inflammatory Potential
In addition to its antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. A study assessed its impact on the NF-κB signaling pathway, which is crucial in inflammatory responses. The results indicated that certain derivatives of the compound significantly increased NF-κB activity by 10–15%, suggesting a potential role in modulating inflammatory processes:
Compound | NF-κB Activity Change (%) |
---|---|
(3S)-Compound | +10 to +15 |
Chlorinated analogue | Significant increase |
These findings suggest that the structural modifications of the compound can influence its anti-inflammatory potential .
Cytotoxicity and Safety Profile
Safety assessments are critical for any therapeutic candidate. In vivo studies involving mouse models indicated that doses up to 50 mg/kg did not produce significant toxicity across various organ systems, as measured by blood plasma markers . This safety profile is encouraging for further development and exploration of therapeutic applications.
Propriétés
IUPAC Name |
2-[(3S)-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NO4S/c1-12-19(31-21(26-12)13-2-4-15(5-3-13)22(23,24)25)11-29-16-6-7-17-14(8-20(27)28)10-30-18(17)9-16/h2-7,9,14H,8,10-11H2,1H3,(H,27,28)/t14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBZJHLFUPKHJD-CQSZACIVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC4=C(C=C3)C(CO4)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.